Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis-

Description

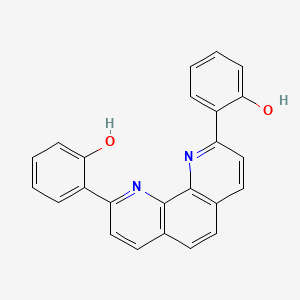

Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis- (referred to as Phenol-Phen), is a bifunctional ligand featuring two phenolic groups symmetrically attached to the 2,9-positions of a 1,10-phenanthroline core. This structural motif confers unique electronic and steric properties, making it valuable in coordination chemistry and biomolecular interactions. The phenolic hydroxyl groups enhance hydrogen-bonding capabilities, while the phenanthroline backbone provides a rigid π-conjugated system for metal chelation and DNA intercalation .

Properties

CAS No. |

192631-69-9 |

|---|---|

Molecular Formula |

C24H16N2O2 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

2-[9-(2-hydroxyphenyl)-1,10-phenanthrolin-2-yl]phenol |

InChI |

InChI=1S/C24H16N2O2/c27-21-7-3-1-5-17(21)19-13-11-15-9-10-16-12-14-20(26-24(16)23(15)25-19)18-6-2-4-8-22(18)28/h1-14,27-28H |

InChI Key |

XHOHFZRSDNFJAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5O)C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline

The methoxy precursor serves as a protected intermediate for subsequent demethylation. A Skraup-Doebner-von Miller reaction is employed:

Demethylation to Phenolic Groups

The methoxy groups are cleaved using boron tribromide (BBr₃):

- Reactants : 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline, BBr₃.

- Conditions :

- Solvent: Anhydrous dichloromethane (DCM).

- Temperature: 0°C to room temperature, 12 hours.

- Yield : 91%.

Key Data :

| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methoxy substitution | SeO₂ | 1,4-Dioxane | 160 | 24 | 73 |

| Demethylation | BBr₃ | DCM | 0–25 | 12 | 91 |

Copper-Catalyzed Direct C–H Functionalization

Ullmann-Type Coupling

A one-step method using copper catalysts enables direct coupling of phenol derivatives to the phenanthroline core:

- Reactants : 1,10-Phenanthroline, 4-iodophenol, copper(I) oxide (Cu₂O), 1,10-phenanthroline (as ligand).

- Conditions :

- Solvent: N-Methyl-2-pyrrolidone (NMP)/quinoline (3:1 v/v).

- Temperature: 190°C under microwave irradiation for 1 hour.

- Yield : 58%.

Mechanistic Insight :

The reaction proceeds via a radical pathway, where Cu(I) facilitates aryl-halogen bond activation, enabling cross-coupling at the 2- and 9-positions.

Multi-Step Synthesis via Dicarbaldehyde Intermediates

Oxidation to 1,10-Phenanthroline-2,9-dicarbaldehyde

2,9-Dimethyl-1,10-phenanthroline is oxidized using SeO₂:

Condensation with Phenol Derivatives

The dicarbaldehyde intermediate reacts with phenol under acidic conditions:

- Reactants : 1,10-Phenanthroline-2,9-dicarbaldehyde, phenol, p-toluenesulfonic acid (PTSA).

- Conditions :

- Solvent: Ethanol.

- Temperature: Reflux for 8 hours.

- Yield : 68%.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Oxidative Demethylation | High yield (91%) | Use of toxic SeO₂ and BBr₃ | Moderate |

| Copper Catalysis | One-step, avoids protection | Requires high temps (190°C) | High |

| Dicarbaldehyde Route | Well-characterized intermediates | Multi-step, lower overall yield (47%) | Low |

Purity and Characterization

Industrial Applications and Modifications

Ligand in Coordination Polymers

The compound serves as a linker in lanthanide-based coordination polymers (Ln-CPs):

Pharmaceutical Relevance

Derivatives exhibit G-quadruplex DNA stabilization, relevant in anticancer therapies:

- Modification : 2,9-Disubstituted analogs show cytotoxicity in A549 and H1299 cell lines.

Chemical Reactions Analysis

Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations .

Scientific Research Applications

Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the phenanthroline moiety and the oxygen atoms of the phenol groups . This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological activities . The molecular targets and pathways involved depend on the specific metal complex and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

PhenQE8 (Guanylhydrazone Derivative)

- Structure: PhenQE8, (2E,2′E)-2,2′-((1,10-phenanthroline-2,9-diyl)bis(methanylylidene))bis(hydrazine-1-carboximidamide), replaces phenolic groups with guanylhydrazone moieties .

- Synthesis: Synthesized via condensation of 1,10-phenanthroline-2,9-dicarbaldehyde with aminoguanidine bicarbonate, yielding 68% after base treatment .

- Properties: Higher basicity due to non-protonated guanidine groups. Stronger DNA quadruplex binding (e.g., human telomeric G-quadruplex) compared to Phenol-Phen, attributed to planar guanidine groups enhancing π-π stacking .

- Applications : Targeted as a telomerase inhibitor in anticancer research .

Thiosemicarbazone Derivatives

- Structure: 2,2′-(1,10-Phenanthroline-2,9-diyl)-bis(methylene)-bis(hydrazine-1-carbothioamide) (compound 1 in ) replaces phenolic -OH with thiosemicarbazide (-NH-CS-NH2) .

- Synthesis : Condensation of phenanthroline-dicarbaldehyde with thiosemicarbazide, yielding hexafluorophosphate or tetrafluoroborate salts for enhanced solubility .

- Properties: Sulfur atoms improve soft-metal (e.g., Cu(I/II)) chelation, forming stable complexes like [Cu(Phen-Thio)Cl2] . Higher cytotoxicity in cancer cells (e.g., HeLa) compared to Phenol-Phen, likely due to redox-active metal-thiosemicarbazone interactions inducing DNA cleavage .

Dithiocarbamate Derivatives

- Structure : Bis[(2,2’)-dimethyl 2,2’-(1,10-phenanthroline-2,9-diyl)bis(methan-1-yl-1-ylidene)-bis(hydrazinecarbodithioate)] (compound in ) .

- Synthesis : Reacting phenanthroline-dicarbaldehyde with S-benzyldithiocarbazate, followed by CuCl2 reflux to form dimeric Cu(I) complexes .

- Properties :

Bis(p-formylphenyl)phenanthroline (BFPP)

- Structure: 2,9-Bis[p-(formyl)phenyl]-1,10-phenanthroline replaces phenolic groups with benzaldehyde moieties .

- Applications: Used in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for sensing and catalysis. Formyl groups enable covalent linkage to biomolecules (e.g., antibodies), unlike Phenol-Phen’s non-reactive hydroxyl groups .

Comparative Data Table

| Compound | Functional Groups | Metal Binding | Key Applications | Biological Activity |

|---|---|---|---|---|

| Phenol-Phen | -OH | Cu(II), Fe(III) | DNA intercalation, antioxidants | Moderate cytotoxicity |

| PhenQE8 | Guanylhydrazone | K⁺, Na⁺ (G-quadruplex) | Telomerase inhibition | High anti-cancer activity |

| Thiosemicarbazone (1) | -NH-CS-NH2 | Cu(I/II), Zn(II) | Anticancer agents | DNA cleavage, apoptosis |

| Dithiocarbamate-Cu(I) | -S-C(=S)-NH- | Cu(I) | Catalysis, HER2 inhibition | Low toxicity, high stability |

| BFPP | -CHO | Eu(III), Tb(III) | Fluorescent probes, COFs/MOFs | Non-biological |

Key Research Findings

Metal Complex Stability: Phenol-Phen’s Cu(II) complexes are less stable than thiosemicarbazone-Cu(I) complexes due to weaker sulfur-metal bonds (bond lengths: Cu-S ≈ 2.3 Å vs. Cu-O ≈ 1.9 Å) . Dithiocarbamate ligands stabilize Cu(I) against oxidation, enabling catalytic cycles in organic reactions .

DNA Interaction: PhenQE8 shows 10-fold higher telomeric G-quadruplex affinity (Kd = 0.2 μM) compared to Phenol-Phen (Kd = 2.1 μM) due to extended π-surface . Thiosemicarbazones induce DNA strand breaks via ROS generation, while Phenol-Phen primarily intercalates without cleavage .

Synthetic Efficiency: Phenol-Phen derivatives require milder conditions (e.g., aqueous HCl) compared to BFPP’s anhydrous formylation (yield: Phenol-Phen 68% vs. BFPP 45%) .

Biological Activity

Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis- (CAS No. 192631-69-9) is a compound of significant interest due to its potential biological activities. This article provides an in-depth review of its biological properties, including cytotoxicity, antimicrobial effects, and interactions with biomolecules.

- Molecular Formula : C24H16N2O2

- Molecular Weight : 364.396 g/mol

- Appearance : Solid or liquid depending on the conditions

- Boiling Point : Not specified

- Melting Point : Not specified

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of phenanthroline derivatives, including Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis-. These compounds have shown promising results against various cancer cell lines. For instance:

- HepG2 Hepatocellular Carcinoma Cells :

- The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against both Gram-positive and Gram-negative bacteria. The findings suggest:

- Inhibition of Bacterial Growth :

- The compound demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

-

Study on Anticancer Activity :

- A study examined the effects of phenanthroline derivatives on HepG2 cells. The results indicated that these compounds induced apoptosis and cell cycle arrest at the G0/G1 phase.

- Table 1 summarizes the IC50 values for various derivatives:

Compound IC50 (µM) Cell Line Cisplatin 336.8 HepG2 Phenol derivative 28.7 HepG2 -

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial activity of this compound against several bacterial strains.

- Table 2 outlines the minimum inhibitory concentrations (MIC):

Bacteria MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 30 Pseudomonas aeruginosa 25

The mechanisms through which Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis- exerts its biological effects include:

- DNA Binding : The compound has shown a strong affinity for calf thymus DNA (ct-DNA), which is crucial for its cytotoxic activity.

- Enzyme Inhibition : It acts as an effective inhibitor of urease enzymes, which are implicated in various bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.